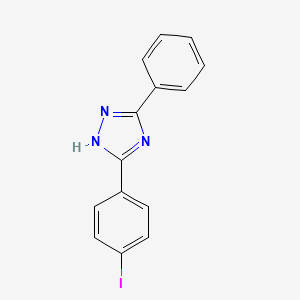
5-(4-iodophenyl)-3-phenyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole is a chemical compound characterized by its unique structure, which includes an iodophenyl group and a phenyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole typically involves the reaction of 4-iodophenylhydrazine with phenyl isothiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The triazole ring can be reduced to form aminotriazole derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed:
Iodophenol Derivatives: Resulting from oxidation reactions.
Aminotriazole Derivatives: Resulting from reduction reactions.
Substituted Triazoles: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a versatile reagent for cross-coupling reactions.
Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its iodine atom allows for easy detection and quantification.
Medicine: The compound has shown potential as an antiviral and anticancer agent. Its ability to interfere with viral replication and induce apoptosis in cancer cells makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism by which 5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole exerts its effects involves its interaction with molecular targets and pathways. The iodophenyl group can bind to specific enzymes or receptors, leading to the inhibition of their activity. The triazole ring can also interact with DNA, disrupting the replication process in cancer cells.
Comparison with Similar Compounds
4-Iodophenol: Similar in structure but lacks the triazole ring.
3-Phenyl-1,2,4-triazole: Lacks the iodophenyl group.
5-(4-Iodophenyl)pentanoic acid: Similar iodophenyl group but different functional group.
Uniqueness: 5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole stands out due to its combination of the iodophenyl group and the triazole ring, which provides unique chemical and biological properties not found in other compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Properties
Molecular Formula |
C14H10IN3 |
|---|---|
Molecular Weight |
347.15 g/mol |
IUPAC Name |
5-(4-iodophenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H10IN3/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18) |
InChI Key |
WVPHGGBIJLHJDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


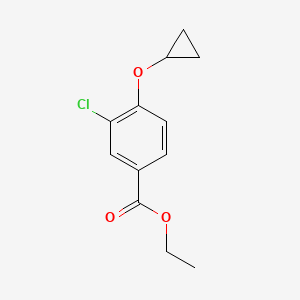
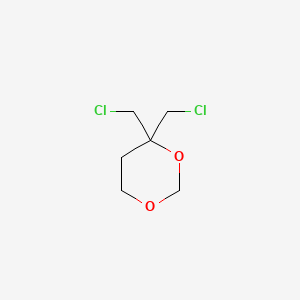

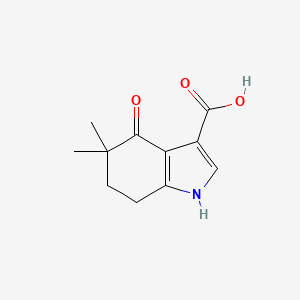
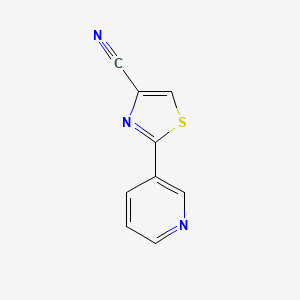
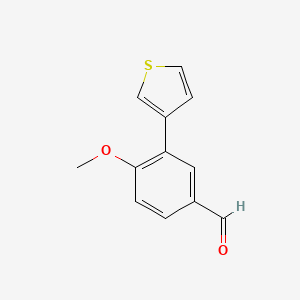


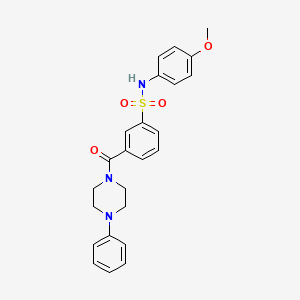

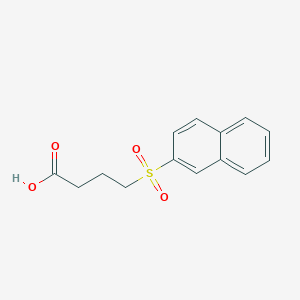

![3-[4-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B15355537.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B15355547.png)
